4-Nitrobenzyl acetate

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 403575. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

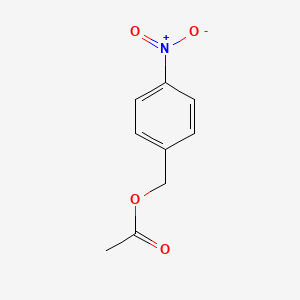

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

(4-nitrophenyl)methyl acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9NO4/c1-7(11)14-6-8-2-4-9(5-3-8)10(12)13/h2-5H,6H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QNXQLPUEZYZYFC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)OCC1=CC=C(C=C1)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID6060711 | |

| Record name | Benzenemethanol, 4-nitro-, acetate (ester) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6060711 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

195.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

619-90-9 | |

| Record name | Benzenemethanol, 4-nitro-, 1-acetate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=619-90-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Benzenemethanol, 4-nitro-, 1-acetate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000619909 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4-Nitrobenzyl acetate | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=403575 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Benzenemethanol, 4-nitro-, 1-acetate | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Benzenemethanol, 4-nitro-, acetate (ester) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6060711 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | p-nitrobenzyl acetate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.009.655 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Acetic Acid 4-Nitrobenzyl Ester synthesis

An In-Depth Technical Guide to the Synthesis of Acetic Acid 4-Nitrobenzyl Ester

Abstract

Acetic Acid 4-Nitrobenzyl Ester, also known as 4-nitrobenzyl acetate, is a valuable organic intermediate utilized in diverse fields, including proteomics research and the development of bioreductive prodrugs.[1][2][3] This guide provides a comprehensive overview of its synthesis, designed for researchers, chemists, and professionals in drug development. We will explore the primary synthetic methodologies, focusing on the nucleophilic substitution of 4-nitrobenzyl halides and the esterification of 4-nitrobenzyl alcohol. A detailed, field-proven experimental protocol is provided for the robust synthesis from 4-nitrobenzyl chloride, supplemented by mechanistic insights and characterization data. The objective is to equip the reader with both the theoretical understanding and the practical knowledge required for the successful laboratory preparation of this important compound.

Introduction: Significance and Properties

Acetic Acid 4-Nitrobenzyl Ester (CAS No. 619-90-9) is a solid, crystalline compound, appearing as white to pale yellow needles or powder.[4][5] Its structure incorporates a nitro group, which is a strong electron-withdrawing group, influencing the reactivity of the benzyl position. This feature is critical for its application as a protecting group and in the design of triggers for bioreductive drugs, where the nitro group can be selectively reduced under hypoxic conditions to initiate a fragmentation cascade.[3]

Key Physicochemical Properties

| Property | Value | Source(s) |

| CAS Number | 619-90-9 | [1][2][6] |

| Molecular Formula | C₉H₉NO₄ | [2][5][6] |

| Molecular Weight | 195.17 g/mol | [2][6] |

| Appearance | White to pale yellow crystalline solid | [5] |

| Melting Point | 77-78 °C | [4] |

| Primary Applications | Intermediate in organic synthesis, proteomics | [1][2] |

Overview of Synthetic Methodologies

The synthesis of this compound can be accomplished via several reliable routes. The choice of method often depends on the availability of starting materials, desired scale, and laboratory equipment. The two most prevalent strategies involve either forming the ester bond via nucleophilic substitution or through direct esterification of the corresponding alcohol.

-

Nucleophilic Substitution (from 4-Nitrobenzyl Halide): This is a highly reliable and straightforward method, typically involving the reaction of 4-nitrobenzyl chloride or bromide with an acetate salt, such as sodium or potassium acetate.[4] The reaction proceeds via an Sₙ2 mechanism.

-

Esterification of 4-Nitrobenzyl Alcohol: This approach utilizes 4-nitrobenzyl alcohol as the precursor.

-

Reaction with Acetic Anhydride: A facile and efficient method where the alcohol is acylated using acetic anhydride, often in the presence of a mild base like sodium bicarbonate to neutralize the acetic acid byproduct.[7]

-

Fischer-Speier Esterification: The classic acid-catalyzed reaction between 4-nitrobenzyl alcohol and acetic acid.[8][9] To drive the equilibrium towards the product, the alcohol is often used in excess, or water is removed as it is formed.[8]

-

-

Mitsunobu Reaction: An advanced method for converting alcohols to esters under mild, neutral conditions using triphenylphosphine (PPh₃) and an azodicarboxylate like diethyl azodicarboxylate (DEAD).[10][11] While powerful, especially for stereochemical inversion in chiral alcohols, it generates stoichiometric amounts of byproducts (triphenylphosphine oxide and a hydrazine derivative) that can complicate purification.[12]

The following diagram illustrates the primary synthesis pathways.

References

- 1. CAS No.619-90-9,ACETIC ACID 4-NITROBENZYL ESTER Suppliers [lookchem.com]

- 2. scbt.com [scbt.com]

- 3. Substituent effects on the kinetics of reductively-initiated fragmentation of nitrobenzyl carbamates designed as triggers for bioreductive prodrugs - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]

- 4. Organic Syntheses Procedure [orgsyn.org]

- 5. This compound | CymitQuimica [cymitquimica.com]

- 6. chemsynthesis.com [chemsynthesis.com]

- 7. researchgate.net [researchgate.net]

- 8. masterorganicchemistry.com [masterorganicchemistry.com]

- 9. What is the esterification reaction equation of benzyl class 12 chemistry CBSE [vedantu.com]

- 10. Mitsunobu Reaction: A Powerful Tool for the Synthesis of Natural Products: A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Mitsunobu Reaction [organic-chemistry.org]

- 12. atlanchimpharma.com [atlanchimpharma.com]

4-Nitrobenzyl acetate molecular weight

An In-Depth Technical Guide to 4-Nitrobenzyl Acetate for Advanced Research and Development

Abstract

This technical guide provides a comprehensive overview of this compound (4-NBA), a critical reagent in modern organic synthesis and drug development. The document details its core physicochemical properties, with a primary focus on its molecular weight and chemical structure. It further explores its strategic application as a photolabile protecting group, its synthesis and characterization, and its role in advanced research areas such as prodrug design and enzyme kinetics. This whitepaper is intended for researchers, chemists, and professionals in the pharmaceutical and biotechnology sectors who require a deep, practical understanding of this versatile compound.

Introduction to this compound

This compound, also known as acetic acid 4-nitrobenzyl ester, is an organic compound that serves as a vital intermediate and functional reagent in a multitude of synthetic applications[1][2]. Its structure uniquely combines an acetate ester with a 4-nitrobenzyl moiety. This combination makes it particularly valuable in complex, multi-step syntheses where precise control over reactive functional groups is paramount.

In the field of drug development and chemical biology, the 4-nitrobenzyl group is renowned for its utility as a "caged" or photoremovable protecting group (PPG)[3][4]. This functionality allows scientists to mask a reactive site on a molecule and later expose it with high spatial and temporal precision using light, a technique essential for studying dynamic biological processes and for targeted drug delivery[4][5]. Furthermore, the nitroaromatic core is a substrate for nitroreductase enzymes, a feature exploited in the design of bioreductive prodrugs that are selectively activated in hypoxic environments, such as those found in solid tumors[6].

Core Physicochemical Properties

A thorough understanding of a compound's physical and chemical properties is fundamental to its effective application. The key identifiers and characteristics of this compound are summarized below.

| Property | Value | Source(s) |

| Molecular Weight | 195.17 g/mol | [1][7][8][9][10][11][12] |

| Chemical Formula | C₉H₉NO₄ | [7][8][9][10][11][12] |

| CAS Number | 619-90-9 | [8][9][10][12] |

| Appearance | White to pale yellow crystalline powder | [7][12][13] |

| Melting Point | 76-79 °C | [1][12][13] |

| IUPAC Name | (4-nitrophenyl)methyl acetate | [2] |

| SMILES | CC(=O)OCc1ccc(--INVALID-LINK--[O-])cc1 | [7][11] |

| InChIKey | QNXQLPUEZYZYFC-UHFFFAOYSA-N | [9] |

The 4-Nitrobenzyl Group: A Cornerstone of Protection Chemistry

The strategic value of this compound is often derived from the functionality of the 4-nitrobenzyl group itself, which is a premier protecting group for alcohols, carboxylic acids, and amines in complex syntheses[5][14][15].

Mechanism of Protection and Deprotection

The 4-nitrobenzyl group is prized for its stability under a wide range of chemical conditions (e.g., acidic, basic, and oxidative), yet it can be cleaved cleanly under mild conditions using photolysis[5]. The protection-deprotection strategy is a cornerstone of synthetic chemistry, preventing a functional group from undergoing unwanted reactions while other parts of the molecule are modified.

The deprotection mechanism is a Norrish Type II reaction, initiated by the absorption of UV light (typically between 300-365 nm), which excites the nitro group. This leads to an intramolecular hydrogen abstraction from the benzylic carbon, followed by rearrangement and fragmentation to release the protected functional group, carbon dioxide, and 4-nitrosobenzaldehyde[4]. This traceless removal process is highly efficient and avoids the need for harsh chemical reagents that could compromise the integrity of the target molecule.

Figure 1: General workflow for the use of the 4-nitrobenzyl (NB) group in protection/deprotection schemes.

Synthesis and Characterization of this compound

The reliable synthesis and rigorous characterization of this compound are crucial for its successful application. A well-established laboratory-scale synthesis is documented in Organic Syntheses.

Experimental Protocol: Synthesis via Esterification

This protocol is adapted from the reaction of p-nitrobenzyl chloride with potassium acetate[16].

Materials:

-

p-Nitrobenzyl chloride

-

Potassium acetate

-

Methanol

-

Deionized water

Procedure:

-

In a round-bottom flask equipped with a reflux condenser, dissolve p-nitrobenzyl chloride in methanol.

-

Add a molar excess of potassium acetate to the solution.

-

Heat the mixture to reflux and maintain for 2-3 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

-

After completion, cool the reaction mixture to room temperature.

-

Pour the mixture into a beaker containing ice and water to precipitate the crude product[17].

-

Stir vigorously to break up any lumps, then collect the solid product by vacuum filtration on a Büchner funnel[16].

-

Wash the crude product thoroughly with cold water to remove inorganic salts.

-

Recrystallize the crude solid from hot methanol to yield pure, pale yellow crystals of this compound[16].

-

Dry the final product under vacuum. The expected melting point of the pure product is 77-78°C[16].

Figure 2: Key steps in the synthesis of this compound.

Spectroscopic and Analytical Characterization

Confirming the identity and purity of the synthesized product is a critical step. The following are expected analytical signatures for this compound.

-

¹H NMR: The proton NMR spectrum should exhibit characteristic signals: a singlet for the methyl protons (CH₃) around δ 2.1 ppm, a singlet for the benzylic protons (CH₂) around δ 5.2 ppm, and two doublets in the aromatic region (δ 7.5 and 8.2 ppm) corresponding to the AA'BB' system of the para-substituted benzene ring.

-

¹³C NMR: The carbon NMR spectrum will show a peak for the methyl carbon, the benzylic carbon, the ester carbonyl carbon (~170 ppm), and four signals for the aromatic carbons[18].

-

IR Spectroscopy: The infrared spectrum provides functional group information. Key absorption bands include a strong C=O stretch for the ester at ~1740 cm⁻¹, and strong symmetric and asymmetric stretches for the nitro group (NO₂) at approximately 1520 and 1350 cm⁻¹[19][20].

-

Mass Spectrometry: The mass spectrum will show a molecular ion peak (M⁺) corresponding to the molecular weight of 195.17 g/mol , along with characteristic fragmentation patterns.

Advanced Applications in Research and Drug Development

The unique properties of this compound and its derivatives make them invaluable in cutting-edge research.

-

Prodrug Development: The 4-nitrobenzyl group can be used to mask the active site of a drug. In the low-oxygen (hypoxic) environment of tumors, endogenous nitroreductase enzymes can reduce the nitro group to a hydroxylamine, triggering a fragmentation cascade that releases the active drug precisely at the target site[6]. This strategy enhances drug efficacy while minimizing systemic toxicity.

-

Enzyme Assays: As an ester, this compound can serve as a chromogenic substrate for assaying esterase and lipase activity. Enzymatic hydrolysis releases 4-nitrophenol, which, particularly at basic pH, forms the intensely yellow 4-nitrophenolate ion, allowing for simple and sensitive colorimetric monitoring of enzyme activity[21].

-

Proteomics Research: The compound is used as a biochemical for proteomics research, likely in applications involving the modification or labeling of proteins in a controlled manner[10].

Safety, Handling, and Storage

Proper handling and storage are essential for ensuring laboratory safety and maintaining the integrity of this compound.

-

Handling: Use in a well-ventilated area or under a chemical fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves[22][23]. Avoid generating dust and prevent contact with skin, eyes, and clothing[23]. Wash hands thoroughly after handling.

-

Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area[22]. Keep away from incompatible substances such as strong oxidizing agents and strong bases[21][24]. For long-term stability, storage in a freezer at approximately -20°C may be recommended[21].

-

Disposal: Dispose of waste in accordance with local, state, and federal regulations. Chemical waste must be handled as hazardous waste.

Conclusion

This compound is a compound of significant utility whose importance is defined by more than its molecular weight. Its true value lies in the strategic chemical properties of its 4-nitrobenzyl moiety, which enables advanced applications in photochemistry, medicinal chemistry, and organic synthesis. For researchers and drug development professionals, a comprehensive understanding of its synthesis, characterization, and functional applications is key to leveraging its full potential in creating complex molecules and innovative therapeutic agents.

References

- 1. ACETIC ACID 4-NITROBENZYL ESTER | 619-90-9 [chemicalbook.com]

- 2. lookchem.com [lookchem.com]

- 3. researchgate.net [researchgate.net]

- 4. Photolabile protecting group - Wikipedia [en.wikipedia.org]

- 5. catalogimages.wiley.com [catalogimages.wiley.com]

- 6. Substituent effects on the kinetics of reductively-initiated fragmentation of nitrobenzyl carbamates designed as triggers for bioreductive prodrugs - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]

- 7. This compound | CymitQuimica [cymitquimica.com]

- 8. This compound - Protheragen [protheragen.ai]

- 9. chemsynthesis.com [chemsynthesis.com]

- 10. scbt.com [scbt.com]

- 11. chemscene.com [chemscene.com]

- 12. labproinc.com [labproinc.com]

- 13. This compound | 619-90-9 | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]

- 14. Protecting Group Chemistry: The Role of 4-Nitrobenzyl Bromide [ketonepharma.com]

- 15. chem.libretexts.org [chem.libretexts.org]

- 16. Organic Syntheses Procedure [orgsyn.org]

- 17. Organic Syntheses Procedure [orgsyn.org]

- 18. spectrabase.com [spectrabase.com]

- 19. ACETIC ACID 4-NITROBENZYL ESTER(619-90-9) IR Spectrum [m.chemicalbook.com]

- 20. researchgate.net [researchgate.net]

- 21. 4-NITROPHENYL ACETATE | 830-03-5 [chemicalbook.com]

- 22. pim-resources.coleparmer.com [pim-resources.coleparmer.com]

- 23. tcichemicals.com [tcichemicals.com]

- 24. datasheets.scbt.com [datasheets.scbt.com]

Molecular Structure and Physicochemical Properties

An In-Depth Technical Guide to the Structure, Synthesis, and Application of 4-Nitrobenzyl Acetate

This guide provides a comprehensive technical overview of this compound, a pivotal chemical intermediate. Designed for researchers, scientists, and professionals in drug development, it moves beyond a simple data sheet to offer field-proven insights into the molecule's structure, synthesis, and strategic applications. We will explore the causality behind its synthetic protocols and its functional role in advanced chemical methodologies, including protecting group strategies and prodrug design.

This compound (CAS No. 619-90-9) is an ester characterized by a benzyl group substituted with a nitro group at the para (4) position of the benzene ring.[1][2][3] This substitution is critical to its chemical personality; the strong electron-withdrawing nature of the nitro group significantly influences the reactivity of the benzylic position and the stability of the ester linkage.

The fundamental structure consists of an acetate group (CH₃COO-) ester-linked to a 4-nitrobenzyl group (-CH₂-C₆H₄-NO₂). This arrangement imparts a specific polarity and reactivity profile that is exploited in various synthetic contexts.

Caption: Chemical structure of this compound.

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference(s) |

| CAS Number | 619-90-9 | [1][2][3][4] |

| Molecular Formula | C₉H₉NO₄ | [1][3][4][5] |

| Molecular Weight | 195.17 g/mol | [1][2][3][4] |

| Appearance | White to orange/green powder or crystals | [1] |

| Melting Point | 76-79 °C | [6] |

| SMILES | CC(=O)OCc1ccc(--INVALID-LINK--[O-])cc1 | [1][4][5] |

| Synonyms | Acetic Acid 4-Nitrobenzyl Ester | [3][7] |

Spectroscopic Profile for Structural Verification

For any researcher, unambiguous identification of a synthesized or purchased compound is paramount. The spectroscopic signature of this compound is distinct and serves as a reliable confirmation of its structure.

Table 2: Key Spectroscopic Data for this compound

| Technique | Feature | Expected Chemical Shift / Frequency | Structural Assignment |

| ¹H NMR (400 MHz, CDCl₃) | Singlet | ~2.11 ppm | Acetate methyl protons (CH₃) |

| Singlet | ~5.08 ppm | Benzylic methylene protons (CH₂) | |

| Doublet | ~7.3 ppm | Aromatic protons ortho to the CH₂ group | |

| Doublet | ~8.2 ppm | Aromatic protons ortho to the NO₂ group | |

| ¹³C NMR (100 MHz, CDCl₃) | Resonance | ~21.0 ppm | Acetate methyl carbon (CH₃) |

| Resonance | ~65.0 ppm | Benzylic methylene carbon (CH₂) | |

| Resonances | ~124.0, 128.5 ppm | Aromatic carbons (CH) | |

| Resonances | ~143.0, 147.8 ppm | Aromatic quaternary carbons (C-CH₂, C-NO₂) | |

| Resonance | ~170.5 ppm | Ester carbonyl carbon (C=O) | |

| IR Spectroscopy | Strong, sharp peak | ~1740 cm⁻¹ | Ester carbonyl (C=O) stretch |

| Strong peaks | ~1520, 1345 cm⁻¹ | Asymmetric and symmetric NO₂ stretch |

Note: NMR chemical shifts are approximate and can vary slightly based on solvent and concentration. Data is consistent with findings reported in the literature.[8]

Synthesis and Mechanistic Insights

The preparation of this compound is a classic example of a nucleophilic substitution reaction that is both robust and scalable. The most authoritative and trusted method is the reaction of 4-nitrobenzyl chloride with sodium acetate in glacial acetic acid, as detailed in Organic Syntheses.[6]

Causality in the Experimental Protocol: This is not merely a recipe; each step is dictated by chemical principles.

-

Choice of Reactants: 4-nitrobenzyl chloride is an excellent electrophile. The chloride is a good leaving group, and the benzylic carbon is activated towards SN2 attack by the electron-withdrawing nitro group. Sodium acetate provides the acetate nucleophile.

-

Solvent and Temperature: Glacial acetic acid serves as a polar aprotic solvent that can dissolve the reactants. Refluxing at 160-170°C provides the necessary activation energy to drive the reaction to completion in a reasonable timeframe (8-10 hours).[6]

-

Workup and Purification: The removal of acetic acid under reduced pressure shifts the equilibrium towards the product. The subsequent washing with water removes remaining salts and acetic acid. Recrystallization from methanol is the critical final step; this compound is moderately soluble in hot methanol and poorly soluble in cold methanol, allowing for the separation of highly pure crystalline product from residual impurities.[6]

Caption: Experimental workflow for the synthesis of this compound.

Experimental Protocol: Synthesis of this compound

Adapted from Organic Syntheses, Coll. Vol. 2, p.441 (1943); Vol. 18, p.62 (1938).[6]

-

Reaction Setup: In a 2-liter round-bottom flask equipped with a reflux condenser, combine 250 g (1.46 moles) of 4-nitrobenzyl chloride, 225 g (2.74 moles) of fused sodium acetate, and 375 g (6.25 moles) of glacial acetic acid.

-

Reflux: Heat the mixture in an oil bath maintained at 160–170°C and allow it to reflux for 8–10 hours.

-

Solvent Removal: Cool the oil bath to approximately 125°C. Remove the glacial acetic acid by distillation under reduced pressure. Self-Validation Check: Complete removal is indicated when distillation ceases at a pressure of ≤50 mm and a temperature of 160°C.

-

Crude Product Isolation: Add approximately 500 mL of water to the flask and break up the resulting solid cake with a stirring rod. Transfer the entire contents to a beaker and stir mechanically for 30 minutes to form a fine slurry.

-

Washing: Collect the crude product by filtration on a Büchner funnel and wash it thoroughly with 200 mL of cold water. Repeat the process of slurrying in water and filtering twice more to remove all water-soluble impurities.

-

Recrystallization: Transfer the washed solid to a 1.5-liter beaker and add 500 mL of methanol. Heat the mixture to boiling to dissolve the solid. Filter the hot solution through a pre-heated Büchner funnel to remove any insoluble impurities.

-

Crystallization and Final Collection: Allow the hot filtrate to cool slowly to room temperature, then cool further in an ice bath to maximize crystal formation. Collect the pale yellow crystals by filtration, wash with a small amount of cold methanol, and air-dry. A typical yield is 78–82%.[6] Self-Validation Check: The final product should have a sharp melting point between 77-78°C.[6]

Key Applications in Advanced Synthesis

The utility of this compound extends beyond its identity as a stable compound; its true value lies in its role as a versatile synthetic intermediate and a functional moiety in complex molecular design.

The 4-Nitrobenzyl Group: A Strategic Protecting Group

In multi-step synthesis, it is often necessary to temporarily mask a reactive functional group to prevent it from interfering with a desired transformation elsewhere in the molecule.[9] This temporary mask is known as a protecting group. The 4-nitrobenzyl (PNB) group is a well-established protecting group, particularly for carboxylic acids, alcohols, and amines.[10][11]

This compound is a precursor to other key reagents, such as 4-nitrobenzyl alcohol and 4-nitrobenzyl bromide, which are more directly used for installing the PNB protecting group.[10][12]

Key Features of the PNB Protecting Group:

-

Stability: PNB ethers and esters are stable to a wide range of conditions, including many acidic and basic environments, making them robust choices for complex synthetic routes.[13]

-

Cleavage (Deprotection): The uniqueness of the PNB group lies in its specific deprotection conditions. The nitro group provides a chemical handle for selective removal.

-

Reductive Cleavage: The nitro group can be reduced (e.g., with H₂/Pd-C or Zn/acetic acid) to an amine. The resulting 4-aminobenzyl system is electronically unstable and readily fragments, releasing the protected functional group.

-

Photolytic Cleavage: The PNB group is a classic photolabile protecting group.[11] Upon irradiation with UV light (typically ~350 nm), the nitro group undergoes an intramolecular hydrogen abstraction from the benzylic carbon, leading to a rearrangement and cleavage that releases the protected molecule.[11] This allows for "traceless" deprotection without chemical reagents, offering high spatial and temporal control.

-

Caption: Logical workflow of a protecting group strategy using the 4-Nitrobenzyl (PNB) moiety.

Role in Bioreductive Prodrug Design

A highly sophisticated application relevant to drug development is the use of the 4-nitrobenzyl moiety as a trigger in bioreductive prodrugs.[14] Aromatic nitro compounds are known substrates for nitroreductase enzymes, which are often overexpressed in the hypoxic (low-oxygen) environments characteristic of solid tumors.[15]

Mechanism of Action:

-

A potent cytotoxic drug (e.g., an amine-based toxin) is chemically linked to the 4-nitrobenzyl group, often as a carbamate, rendering it inactive (a prodrug).

-

The prodrug is administered and circulates in the body. It is largely non-toxic in healthy, oxygen-rich tissues.

-

In the hypoxic environment of a tumor, nitroreductase enzymes reduce the nitro group to the corresponding hydroxylamine or amine.[14]

-

This electronic transformation destabilizes the benzylic position, triggering a rapid self-immolative fragmentation or "elimination" cascade.

-

This fragmentation cleaves the bond to the cytotoxic drug, releasing it in its fully active form precisely at the tumor site, thereby minimizing systemic toxicity.[14]

The rate of this fragmentation is a critical design parameter, and studies have shown that substituents on the benzyl ring can modulate this rate to optimize drug release kinetics.[14]

Safety and Handling

As a laboratory chemical, this compound must be handled with appropriate care.[16]

-

General Precautions: Avoid contact with skin and eyes. Do not inhale dust or vapors.[17] Handle in accordance with good industrial hygiene and safety practices.

-

Personal Protective Equipment (PPE): Wear protective gloves (e.g., nitrile rubber), safety glasses with side-shields, and a lab coat.

-

Storage: Keep the container tightly closed in a dry, cool, and well-ventilated place.[17] Store away from strong oxidizing agents.

-

Disposal: Dispose of chemical waste in accordance with local, state, and federal regulations.

Conclusion

This compound is far more than a simple organic ester. Its structure, defined by the strategic placement of a nitro group on a benzyl acetate framework, makes it a compound of significant interest. Its synthesis is well-established and robust, providing a reliable source of this key intermediate. For researchers and drug developers, an understanding of its spectroscopic properties is essential for verification, while its application as a precursor to the versatile 4-nitrobenzyl protecting group and its role in the intelligent design of bioreductive prodrugs highlight its enduring importance in modern organic and medicinal chemistry.

References

- 1. This compound | CymitQuimica [cymitquimica.com]

- 2. chemsynthesis.com [chemsynthesis.com]

- 3. scbt.com [scbt.com]

- 4. chemscene.com [chemscene.com]

- 5. PubChemLite - this compound (C9H9NO4) [pubchemlite.lcsb.uni.lu]

- 6. Organic Syntheses Procedure [orgsyn.org]

- 7. CAS No.619-90-9,ACETIC ACID 4-NITROBENZYL ESTER Suppliers [lookchem.com]

- 8. rsc.org [rsc.org]

- 9. Protective Groups [organic-chemistry.org]

- 10. Protecting Group Chemistry: The Role of 4-Nitrobenzyl Bromide [ketonepharma.com]

- 11. Photolabile protecting group - Wikipedia [en.wikipedia.org]

- 12. nbinno.com [nbinno.com]

- 13. snyder-group.uchicago.edu [snyder-group.uchicago.edu]

- 14. Substituent effects on the kinetics of reductively-initiated fragmentation of nitrobenzyl carbamates designed as triggers for bioreductive prodrugs - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]

- 15. mdpi.com [mdpi.com]

- 16. calpaclab.com [calpaclab.com]

- 17. combi-blocks.com [combi-blocks.com]

An In-depth Technical Guide to the Physical Properties of 4-Nitrobenzyl Acetate

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Nitrobenzyl acetate (CAS No. 619-90-9) is a nitroaromatic compound with significant applications in organic synthesis and proteomics research.[1][2] Its chemical structure, comprising a 4-nitrobenzyl group esterified with acetic acid, imparts a unique combination of physical and chemical properties that are crucial for its utility in various scientific domains. This guide provides a comprehensive overview of the core physical properties of this compound, complete with experimental protocols for their determination, spectral data analysis, and safety considerations. The aim is to equip researchers and drug development professionals with the in-depth knowledge required for the effective handling, characterization, and application of this important chemical entity.

Core Physical and Chemical Properties

A foundational understanding of the fundamental physical and chemical characteristics of this compound is paramount for its effective use in research and development. These properties dictate its behavior in different environments and are essential for designing experiments and synthetic routes.

| Property | Value | Source(s) |

| Molecular Formula | C₉H₉NO₄ | [1][2][3][4] |

| Molecular Weight | 195.17 g/mol | [1][2][3][4] |

| CAS Number | 619-90-9 | [1][2][3][4] |

| Appearance | White to very pale yellow crystalline solid. May also appear as orange to green powder or crystals. | [3][5] |

| Melting Point | 76-79 °C | |

| Boiling Point | Not readily available. The compound is a solid at room temperature and may decompose at higher temperatures before boiling at atmospheric pressure. | [6] |

| Density | Not readily available in the literature. Experimental determination is recommended. | [6] |

| Solubility | Insoluble in water. Soluble in hot methanol.[7][8] A comprehensive solubility profile in other common organic solvents is not widely reported and should be determined experimentally. |

Molecular Structure and Identification

The molecular structure of this compound is key to understanding its physical and chemical behavior.

Caption: 2D structure of this compound.

Experimental Determination of Physical Properties

The following section details the standardized experimental protocols for determining the key physical properties of this compound. Understanding these methodologies is crucial for verifying the identity and purity of the compound.

Melting Point Determination

The melting point is a critical parameter for assessing the purity of a crystalline solid. A sharp melting range typically indicates a high degree of purity.

Protocol: Melting Point Determination using a Mel-Temp Apparatus [9][10][11][12]

-

Sample Preparation: A small amount of the crystalline this compound is finely crushed into a powder.

-

Capillary Tube Loading: The open end of a capillary tube is pressed into the powdered sample. The tube is then inverted and tapped gently to pack the solid into the closed end to a height of 2-3 mm.

-

Apparatus Setup: The loaded capillary tube is placed into the heating block of the Mel-Temp apparatus.

-

Heating: The sample is heated rapidly to a temperature approximately 15-20 °C below the expected melting point. The heating rate is then reduced to about 1-2 °C per minute to ensure thermal equilibrium.

-

Observation and Recording: The sample is observed through the magnifying eyepiece. The temperature at which the first drop of liquid appears is recorded as the beginning of the melting range. The temperature at which the last crystal melts is recorded as the end of the melting range.

References

- 1. scbt.com [scbt.com]

- 2. This compound | CymitQuimica [cymitquimica.com]

- 3. labproinc.com [labproinc.com]

- 4. This compound - Protheragen [protheragen.ai]

- 5. This compound | 619-90-9 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]

- 6. chemsynthesis.com [chemsynthesis.com]

- 7. Organic Syntheses Procedure [orgsyn.org]

- 8. 4-NITROPHENYL ACETATE | 830-03-5 [chemicalbook.com]

- 9. Mel-Temp Melting Point Apparatus [orgchemboulder.com]

- 10. Determination of Melting Point [wiredchemist.com]

- 11. scribd.com [scribd.com]

- 12. chem.libretexts.org [chem.libretexts.org]

synthesis of 4-Nitrobenzyl acetate from p-nitrobenzyl chloride

An In-Depth Technical Guide to the Synthesis of 4-Nitrobenzyl Acetate from p-Nitrobenzyl Chloride

Introduction

This compound is a valuable organic compound utilized in various chemical applications, including as a biochemical for proteomics research and as an intermediate in the synthesis of other complex molecules.[1] Its preparation from p-nitrobenzyl chloride is a classic example of a nucleophilic substitution reaction, offering a reliable and scalable method for laboratory and potential industrial applications. This guide, designed for chemistry professionals, provides a comprehensive overview of the synthesis, detailing the underlying mechanistic principles, a field-proven experimental protocol, and critical safety considerations.

Reaction Principles and Mechanism

The conversion of p-nitrobenzyl chloride to this compound is achieved through a bimolecular nucleophilic substitution (SN2) reaction. In this process, the acetate anion (CH₃COO⁻), typically from a salt like sodium acetate, acts as the nucleophile. It attacks the electrophilic benzylic carbon of p-nitrobenzyl chloride. The benzylic carbon is particularly susceptible to nucleophilic attack because of the stability of the transition state, which is further influenced by the electron-withdrawing nature of the para-nitro group.

The reaction proceeds in a single, concerted step where the carbon-acetate bond forms simultaneously as the carbon-chlorine bond breaks. The chloride ion is displaced as the leaving group. Glacial acetic acid is an effective solvent for this reaction, as it readily dissolves the sodium acetate and the organic substrate.[2]

Caption: Overall reaction scheme for the synthesis of this compound.

Detailed Experimental Protocol

This protocol is adapted from the robust and validated procedure published in Organic Syntheses, a trusted resource for chemical preparations.[2]

Materials and Reagents

| Reagent/Material | Molecular Formula | Molecular Weight ( g/mol ) | Amount | Moles (mol) | Molar Ratio |

| p-Nitrobenzyl chloride | C₇H₆ClNO₂ | 171.58[3] | 250 g | 1.46 | 1 |

| Fused Sodium Acetate | C₂H₃NaO₂ | 82.03 | 225 g | 2.74 | 1.88 |

| Glacial Acetic Acid | C₂H₄O₂ | 60.05 | 375 g (approx. 357 mL) | 6.25 | 4.28 |

| Methanol (for recrystallization) | CH₄O | 32.04 | ~1 L | - | - |

| Water (for washing) | H₂O | 18.02 | ~1.5 L | - | - |

Equipment

-

2-Liter round-bottom flask

-

Reflux condenser

-

Heating mantle or oil bath

-

Apparatus for distillation under reduced pressure

-

Mechanical stirrer

-

1.5-Liter beakers

-

Büchner funnel and filter flask

-

Standard laboratory glassware

Step-by-Step Synthesis Procedure

-

Reaction Setup: In a 2-L round-bottom flask, combine 250 g (1.46 moles) of p-nitrobenzyl chloride, 225 g (2.74 moles) of fused sodium acetate, and 375 g (6.25 moles) of glacial acetic acid.[2]

-

Reflux: Equip the flask with a reflux condenser and heat the mixture using an oil bath maintained at 160–170°C. Allow the reaction to reflux for 8–10 hours.[2]

-

Solvent Removal: After the reflux period, let the oil bath cool to approximately 125°C. Remove the glacial acetic acid by distillation under reduced pressure. Begin with a moderate vacuum and gradually increase it to 50 mm Hg or lower as the distillation rate slows. The temperature can be slowly raised back to 160°C to ensure complete removal of the acetic acid, a process that typically takes 2.5 to 3 hours.[2]

-

Initial Workup: Add about 500 mL of water to the flask. The product will be a hard cake; use a stirring rod to carefully break it up. For easier removal, boiling water can be added to melt the ester into an oily layer, which solidifies into smaller lumps upon rapid cooling in an ice bath with vigorous stirring.[2]

-

Isolation and Washing: Transfer the entire contents of the flask to a 1.5-L beaker. Stir the mixture mechanically for about 30 minutes to ensure all lumps are broken into a fine powder. Collect the solid product by filtration on a Büchner funnel and wash it with 200 mL of cold water. Repeat this washing process (suspending in water, stirring, and filtering) two more times to remove residual salts and acetic acid.[2]

-

Purification by Recrystallization: Transfer the washed product to a 1.5-L beaker and add 500 mL of methanol. Heat the mixture to boiling to dissolve the solid. Filter the hot solution through a heated Büchner funnel to remove any insoluble impurities.[2]

-

Crystallization and Final Collection: Allow the hot filtrate to cool slowly to 20°C. The product, this compound, will crystallize as pale yellow needles. Collect the first crop of crystals by filtration. The expected yield is 215–225 g.[2]

-

Second Crop Recovery: Evaporate the filtrate to a volume of about 100 mL and cool to yield a second crop of 25–30 g. Combine both crops, wash with cold water again, and perform a second recrystallization from 500 mL of hot methanol.[2]

-

Drying and Yield: After the second recrystallization, a first crop of 210–218 g of pure product with a melting point of 77–78°C is expected. A further 12-15 g can be obtained by concentrating the filtrate. The total combined yield of pure this compound should be between 222–233 g (78–82%).[2]

Experimental Workflow Diagram

Caption: Step-by-step workflow for the synthesis and purification of this compound.

Product Characterization

The final product should be a pale yellow crystalline solid.[2] Purity can be confirmed by its sharp melting point and spectroscopic analysis.

| Analysis | Expected Result |

| Appearance | Pale yellow crystals/needles.[2] |

| Melting Point | 77–78°C.[2] |

| ¹H NMR (CDCl₃, 400 MHz) | δ 8.23 (d, 2H), 7.53 (d, 2H), 5.20 (s, 2H), 2.16 (s, 3H) ppm.[4] The two doublets correspond to the aromatic protons, the singlet at 5.20 ppm to the benzylic (CH₂) protons, and the singlet at 2.16 ppm to the methyl (CH₃) protons of the acetate group. |

| ¹³C NMR (CDCl₃, 100 MHz) | δ 170.51, 148.16, 147.53, 128.26, 123.91, 64.9, 20.73 ppm.[4] Key signals include the carbonyl carbon (~170.5 ppm), the aromatic carbons, the benzylic carbon (~64.9 ppm), and the methyl carbon (~20.7 ppm). |

Safety Precautions and Waste Management

A thorough risk assessment must be conducted before beginning this procedure.[2]

-

p-Nitrobenzyl Chloride Hazards: The starting material, p-nitrobenzyl chloride, is a corrosive solid that causes burns and is harmful if swallowed.[5] It is also a suspected mutagen.[3] Avoid contact with skin, eyes, and clothing, and do not breathe the dust.[6][7]

-

Personal Protective Equipment (PPE): Always work in a well-ventilated chemical fume hood.[5] Wear appropriate PPE, including chemical safety goggles, a face shield, nitrile gloves, and a lab coat.[6]

-

Handling: Handle and open containers with care to avoid dust formation.[6] Facilities should be equipped with an eyewash station and a safety shower.[5] In case of skin contact, immediately flood the affected area with water and wash thoroughly with soap.[8] For eye contact, rinse cautiously with water for several minutes.[7]

-

Spills: In the event of a spill, evacuate the area. For small spills, dampen the solid material with a solvent like acetone, transfer it to a suitable container for disposal, and decontaminate the area.[8]

-

Waste Disposal: All chemical waste, including residual reaction mixtures and solvents from recrystallization, must be disposed of in accordance with local, state, and federal regulations.[2] Do not pour waste down the drain.[5]

Conclusion

The synthesis of this compound from p-nitrobenzyl chloride via nucleophilic substitution with sodium acetate is a highly efficient and reproducible method. The procedure, validated by Organic Syntheses, provides a clear pathway to obtaining a high-purity product with yields typically ranging from 78-82%.[2] Adherence to the detailed protocol and strict observation of safety measures are paramount for a successful and safe synthesis. The characterization data provided serves as a reliable benchmark for verifying the identity and purity of the final product.

References

- 1. scbt.com [scbt.com]

- 2. Organic Syntheses Procedure [orgsyn.org]

- 3. 4-Nitrobenzyl chloride | C7H6ClNO2 | CID 7482 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. rsc.org [rsc.org]

- 5. chem.pharmacy.psu.ac.th [chem.pharmacy.psu.ac.th]

- 6. carlroth.com [carlroth.com]

- 7. tcichemicals.com [tcichemicals.com]

- 8. P-NITROBENZOYL CHLORIDE | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]

An In-depth Technical Guide to the Hydrolysis Mechanism of 4-Nitrobenzyl Acetate

This guide provides a comprehensive examination of the hydrolysis mechanism of 4-nitrobenzyl acetate, a key model substrate in mechanistic organic chemistry and enzymology. Designed for researchers, scientists, and professionals in drug development, this document synthesizes core chemical principles with practical experimental insights. We will explore the reaction kinetics, the profound influence of the substituent and pH on the reaction pathway, and provide validated protocols for its empirical study.

Introduction: A Model System for Ester Hydrolysis

The hydrolysis of an ester—its cleavage into a carboxylic acid and an alcohol by reaction with water—is a fundamental reaction in organic chemistry and biology.[1] this compound serves as an exemplary substrate for studying this process. Its structure incorporates two key features: a labile ester group and an aromatic ring bearing a strong electron-withdrawing nitro group in the para position. This substitution pattern significantly influences the reactivity of the ester, making the reaction proceed at conveniently measurable rates and providing a clear spectroscopic signature for monitoring its progress. Understanding its hydrolysis provides a foundational framework for analyzing more complex biological and pharmaceutical systems where ester cleavage is a critical event.

Ester hydrolysis can be catalyzed by either acid or base, or it can proceed, albeit much more slowly, in a neutral medium.[1][2] Each condition promotes a distinct, yet related, mechanistic pathway, which we will dissect in detail.

The Core Reaction Mechanism: A Tale of Two Catalysts

The overall transformation in the hydrolysis of this compound is the reaction with water (or hydroxide) to yield 4-nitrobenzyl alcohol and acetic acid (or its conjugate base, acetate). The specific pathway and intermediates are highly dependent on the pH of the solution.

The Inductive Effect: Role of the Para-Nitro Group

The nitro group (-NO₂) at the para position of the benzyl ring is a powerful electron-withdrawing group. Through a combination of inductive and resonance effects, it pulls electron density away from the benzylic carbon and the attached ester functionality. This has two primary consequences:

-

Increased Electrophilicity: The withdrawal of electrons makes the carbonyl carbon of the ester group more electron-deficient (more electrophilic), rendering it a more susceptible target for nucleophilic attack by water or a hydroxide ion.

-

Stabilization of Intermediates: The electron-withdrawing nature of the nitro group can stabilize the negatively charged transition states and intermediates that form during the reaction.[3][4]

These electronic effects accelerate the rate of hydrolysis compared to unsubstituted benzyl acetate, making it an ideal model for kinetic studies.

Base-Catalyzed Hydrolysis (Saponification): The BAC2 Mechanism

In alkaline conditions, hydrolysis proceeds via a bimolecular acyl-oxygen cleavage (BAC2) mechanism. This pathway is highly efficient and, for all practical purposes, irreversible.[1][5] The driving force is the potent nucleophilicity of the hydroxide ion (OH⁻) and a final, irreversible acid-base step.[5][6]

-

Step 1: Nucleophilic Attack. A hydroxide ion directly attacks the highly electrophilic carbonyl carbon of the ester. This is typically the rate-determining step.

-

Step 2: Formation of a Tetrahedral Intermediate. This attack results in the formation of a transient, negatively charged tetrahedral intermediate.

-

Step 3: Collapse of the Intermediate. The intermediate collapses, reforming the carbonyl double bond and expelling the 4-nitrobenzyloxide anion as the leaving group.

-

Step 4: Irreversible Proton Transfer. The expelled 4-nitrobenzyloxide is a strong base and immediately deprotonates the newly formed acetic acid. This final acid-base reaction is highly exergonic and renders the entire sequence irreversible, driving the equilibrium completely toward the products.[1][5]

Caption: The irreversible base-catalyzed (BAC2) hydrolysis pathway.

Acid-Catalyzed Hydrolysis: The AAC2 Mechanism

Under acidic conditions, the mechanism shifts. Since water is a much weaker nucleophile than hydroxide, the ester must first be activated to facilitate the attack. This is achieved by protonating the carbonyl oxygen, following the AAC2 (acid-catalyzed, bimolecular, acyl-oxygen cleavage) pathway.[1]

-

Step 1: Carbonyl Protonation. The carbonyl oxygen is protonated by a hydronium ion (H₃O⁺) in a rapid equilibrium. This step significantly increases the electrophilicity of the carbonyl carbon, "activating" it for attack.[5][7]

-

Step 2: Nucleophilic Attack by Water. A neutral water molecule, acting as a nucleophile, attacks the activated carbonyl carbon.

-

Step 3: Formation of a Tetrahedral Intermediate. This attack generates a positively charged tetrahedral intermediate.

-

Step 4: Proton Transfer. A proton is transferred from the attacking water moiety to the ester's benzyl oxygen, converting it into a good leaving group (4-nitrobenzyl alcohol).

-

Step 5: Elimination of Leaving Group. The intermediate collapses, expelling the neutral 4-nitrobenzyl alcohol.

-

Step 6: Deprotonation. The resulting protonated acetic acid is deprotonated by water to yield acetic acid and regenerate the hydronium ion catalyst.

Unlike the base-catalyzed route, every step in this mechanism is reversible. The reaction is driven to completion by using a large excess of water.[5]

Caption: The reversible acid-catalyzed (AAC2) hydrolysis pathway.

Kinetic Analysis: Quantifying the Reaction

The hydrolysis of nitro-substituted esters is frequently monitored using UV-Vis spectrophotometry. The product, 4-nitrobenzyl alcohol, has a distinct UV absorbance profile from the starting material. In analogous systems like 4-nitrophenyl acetate, the formation of the 4-nitrophenolate ion in basic solutions produces a strong yellow color, which can be monitored in the visible range (~400 nm).[8][9] This allows for a continuous, real-time measurement of product formation and, consequently, the reaction rate.

Rate Law Dependencies

The observed rate of hydrolysis (kobs) shows a distinct dependence on pH, which is a hallmark of the different mechanistic regimes.

| pH Range | Catalysis | Rate-Determining Step | Expected Rate Law |

| Acidic (pH < 4) | Specific Acid (H₃O⁺) | Attack of H₂O on protonated ester | Rate = kH+[Ester][H⁺] |

| Neutral (pH ~ 4-8) | Uncatalyzed / General Base | Attack of H₂O on ester | Rate = k₀[Ester] |

| Alkaline (pH > 8) | Specific Base (OH⁻) | Attack of OH⁻ on ester | Rate = kOH-[Ester][OH⁻] |

A plot of log(kobs) versus pH typically yields a characteristic V-shaped or U-shaped profile, clearly delineating the regions of acid-catalysis, base-catalysis, and the pH-independent neutral hydrolysis.[9][10]

Experimental Protocol: Spectrophotometric Monitoring of Hydrolysis

This protocol provides a robust, self-validating method for determining the pseudo-first-order rate constant (kobs) for the hydrolysis of this compound. The principle of a self-validating system is embedded by ensuring that control experiments (e.g., substrate in buffer without catalyst) yield negligible reaction rates, confirming that the observed changes are due to the intended hydrolysis reaction.[8]

Objective

To measure the rate of hydrolysis of this compound at a constant pH and temperature by monitoring the formation of 4-nitrobenzyl alcohol using UV-Vis spectrophotometry.

Materials

-

This compound (substrate)

-

Buffer solutions of known pH (e.g., 0.05 M phosphate for pH 6.5-8.0, 0.05 M borate for pH 9.0-10.5)[9]

-

UV-Vis Spectrophotometer with a temperature-controlled cell holder

-

1.0 cm path length quartz cuvettes

-

Micropipettes

-

Thermostatted water bath

Procedure

-

Preparation of Substrate Stock Solution: Prepare a concentrated stock solution of this compound (e.g., 10 mM) in methanol. This stock must be prepared fresh daily to minimize spontaneous hydrolysis.

-

Instrument Setup: Set the spectrophotometer to monitor the wavelength of maximum absorbance for 4-nitrobenzyl alcohol (this should be determined by running a spectrum of the pure product, but is typically in the UV range). Set the cell holder to the desired reaction temperature (e.g., 25 °C).

-

Reaction Mixture Preparation: Pipette 2.9 mL of the desired pH buffer into a quartz cuvette and place it in the cell holder. Allow at least 5 minutes for the buffer to reach thermal equilibrium.

-

Reaction Initiation: To start the reaction, add 100 µL of the this compound stock solution to the cuvette. Immediately cap the cuvette with parafilm, invert twice to mix, and begin recording absorbance as a function of time. The final substrate concentration will be approximately 0.33 mM.

-

Data Collection: Record the absorbance at fixed time intervals (e.g., every 15 seconds) for a duration sufficient to establish a linear initial rate (typically 5-10 minutes).

Data Analysis

-

Calculate Initial Rate: Plot Absorbance versus Time (in seconds). The initial portion of this plot should be linear. The slope of this line represents the initial rate of the reaction in Absorbance units/sec.

-

Convert to Molarity/sec: Use the Beer-Lambert Law (A = εbc) to convert the rate. The rate in M/s is calculated as: Rate (M/s) = Slope (Abs/s) / (ε * b), where ε is the molar absorptivity of 4-nitrobenzyl alcohol at the monitored wavelength and b is the path length (1 cm).

-

Determine kobs: Since the concentration of the nucleophile (water or OH⁻) is constant, the reaction follows pseudo-first-order kinetics. The observed rate constant, kobs, is calculated by: k_obs (s⁻¹) = Rate (M/s) / [Ester]initial.

Caption: Workflow for the spectrophotometric kinetic analysis of hydrolysis.

Conclusion

The hydrolysis of this compound provides an elegant and highly instructive model for exploring the fundamental mechanisms of chemical reactivity. The interplay between the substrate's electronic structure and the pH of the reaction medium dictates the operative pathway, shifting between acid- and base-catalyzed routes. The BAC2 mechanism, dominant in alkaline conditions, is a cornerstone of saponification reactions, characterized by its potent nucleophile and irreversible nature. Conversely, the AAC2 mechanism illustrates the principle of substrate activation required for reactions with weaker nucleophiles. By employing straightforward spectrophotometric techniques, these complex mechanistic principles can be quantitatively investigated, offering invaluable insights for researchers in chemistry, biochemistry, and pharmaceutical science.

References

- 1. science-blogs.ucoz.com [science-blogs.ucoz.com]

- 2. Ester Hydrolysis | Overview, Procedure & Mechanism - Lesson | Study.com [study.com]

- 3. apps.dtic.mil [apps.dtic.mil]

- 4. Heuristic-Based Alkaline Hydrolysis Mechanism of Nitrate Ester (Nitrocellulose Monomer) and Nitroamine (Hexogen) Compounds: Electrostatic Attraction Effect of the Nitro Group - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Ester Hydrolysis: Acid and Base-Catalyzed Mechanism - Chemistry Steps [chemistrysteps.com]

- 6. m.youtube.com [m.youtube.com]

- 7. study.com [study.com]

- 8. emerginginvestigators.org [emerginginvestigators.org]

- 9. irejournals.com [irejournals.com]

- 10. chemrxiv.org [chemrxiv.org]

- 11. sigmaaldrich.com [sigmaaldrich.com]

- 12. Organic Syntheses Procedure [orgsyn.org]

A Technical Guide to the Theoretical Properties and Applications of 4-Nitrobenzyl Acetate

Introduction

4-Nitrobenzyl acetate is a crystalline organic compound that serves as a pivotal intermediate and reagent in modern organic synthesis. While structurally unassuming, its true value lies in the nuanced reactivity conferred by the interplay between the ester functionality and the para-nitrobenzyl group. This guide provides an in-depth exploration of the theoretical underpinnings of this compound, from its fundamental physicochemical and spectral properties to its sophisticated application as a protecting group in complex molecular syntheses. Designed for researchers, chemists, and professionals in drug development, this document elucidates the causality behind its utility, offering both foundational knowledge and practical, field-proven insights.

Physicochemical and Spectroscopic Profile

A thorough understanding of a compound's physical and spectral characteristics is fundamental to its effective use and characterization. This compound is a white to pale yellow crystalline solid, and its properties are well-documented.[1]

Physicochemical Data

The core quantitative data for this compound are summarized below for easy reference.

| Property | Value | Source(s) |

| CAS Number | 619-90-9 | [1][2][3] |

| Molecular Formula | C₉H₉NO₄ | [1][2][3][4] |

| Molecular Weight | 195.17 g/mol | [1][2][3][4] |

| Appearance | White to Orange to Green powder to crystal | [1][5] |

| Melting Point | 76 - 79 °C | [5] |

| Purity | >98.0% | [1][2] |

| SMILES | CC(=O)OCc1ccc(--INVALID-LINK--[O-])cc1 | [1][2] |

| Topological Polar Surface Area (TPSA) | 69.44 Ų | [2] |

| LogP | 1.6579 | [2] |

Spectroscopic Signature

Spectroscopic analysis provides an unambiguous fingerprint for the structural confirmation of this compound.

-

¹H NMR Spectroscopy : The proton NMR spectrum is highly characteristic. It displays a sharp singlet for the methyl protons (CH₃) at approximately δ 2.15 ppm. The benzylic methylene protons (CH₂) appear as a singlet around δ 5.19 ppm. The aromatic region shows two distinct doublets, typical of a 1,4-disubstituted benzene ring, appearing at approximately δ 7.51 ppm and δ 8.22 ppm.[6]

-

¹³C NMR Spectroscopy : The carbon spectrum confirms the structure with signals for the methyl carbon around δ 20.95 ppm, the methylene carbon at δ 64.88 ppm, and the ester carbonyl carbon at δ 170.66 ppm. The aromatic carbons appear in the δ 123-148 ppm range, with the carbon bearing the nitro group being the most deshielded.[6][7]

-

Infrared (IR) Spectroscopy : Key vibrational frequencies include a strong absorption band around 1740 cm⁻¹ corresponding to the C=O stretch of the ester. Two strong bands, typically around 1520 cm⁻¹ (asymmetric) and 1350 cm⁻¹ (symmetric), are indicative of the N-O stretching of the nitro group. A C-O stretch for the ester linkage is also present around 1240 cm⁻¹.

-

Mass Spectrometry (MS) : The mass spectrum would show a molecular ion peak (M⁺) at m/z 195. The fragmentation pattern would likely involve the loss of the acetyl group or cleavage at the benzylic position.

Synthesis and Core Reactivity

The utility of this compound stems from its straightforward synthesis and predictable reactivity, making it a reliable component in synthetic workflows.

Synthesis Protocol

This compound is commonly prepared via the nucleophilic substitution of 4-nitrobenzyl chloride or bromide with an acetate salt, such as sodium acetate or potassium acetate.[8] This reaction proceeds efficiently in a polar solvent. An established laboratory-scale procedure is detailed below.

Workflow: Synthesis of this compound

Caption: General workflow for synthesizing this compound.

Step-by-Step Methodology (Adapted from Organic Syntheses[8])

-

Setup: In a round-bottom flask equipped with a reflux condenser, combine 4-nitrobenzyl chloride (1 equiv.), sodium acetate (1.5 equiv.), and glacial acetic acid.

-

Reaction: Heat the mixture to reflux with stirring for approximately 2-3 hours. The progress can be monitored by Thin Layer Chromatography (TLC).

-

Isolation: After cooling, pour the reaction mixture into a beaker containing cold water, stirring vigorously to precipitate the crude product and break up any lumps.

-

Purification: Collect the solid product by suction filtration and wash it thoroughly with cold water to remove residual acetic acid and salts.

-

Recrystallization: For high purity, recrystallize the crude solid from a suitable solvent system, such as methanol, to yield pale yellow crystals of this compound.[8] The melting point should be sharp, around 77-78°C.[8]

Key Reactions: Hydrolysis

The ester linkage in this compound is susceptible to hydrolysis under both acidic and basic conditions (saponification) to yield 4-nitrobenzyl alcohol and the corresponding acetate salt.[9] This reaction is fundamental and serves as the basis for its deprotection when used to mask a hydroxyl group.

The 4-Nitrobenzyl Moiety as a Protecting Group

The most significant application of this compound and related compounds is in protecting group chemistry. A protecting group is a molecular entity that temporarily masks a reactive functional group to prevent it from participating in undesired side reactions during a synthetic sequence.[10]

Principles of Protection and Deprotection

The 4-nitrobenzyl (Pnb) group is particularly valuable for protecting carboxylic acids and, less commonly, alcohols.[11] Its utility is grounded in three pillars:

-

Ease of Introduction: It can be readily attached, for example, by reacting a carboxylic acid with 4-nitrobenzyl bromide.

-

Robust Stability: The Pnb ester is stable to a wide range of reaction conditions, including many acidic and mild basic conditions, making it compatible with diverse synthetic transformations on other parts of the molecule.[10]

-

Specific Cleavage: The true power of the Pnb group lies in its selective removal under conditions that typically do not affect other common protecting groups, ensuring high "orthogonality".[10]

Deprotection is not a simple hydrolysis. Instead, it is a multi-step process initiated by the reduction of the nitro group to an amine. This electronic transformation from a strongly electron-withdrawing group (-NO₂) to a strongly electron-donating group (-NH₂) destabilizes the benzylic C-O bond, facilitating its cleavage.[12] The most common method for this is catalytic hydrogenation (e.g., H₂ over a Palladium catalyst).

Workflow: Protection of a Carboxylic Acid and Reductive Deprotection

Caption: Protection of a carboxylic acid with a 4-nitrobenzyl group and its subsequent reductive cleavage.

Application in Drug Development and Complex Synthesis

In the multi-step synthesis of pharmaceutical agents, the ability to selectively protect and deprotect functional groups is paramount. The 4-nitrobenzyl group allows chemists to perform reactions on other parts of a complex molecule without affecting a protected carboxylate. Its removal under mild, neutral hydrogenolysis conditions is particularly advantageous as it avoids the harsh acids or bases that might damage sensitive stereocenters or functional groups elsewhere in the molecule. This makes it an essential tool in the synthesis of peptides, nucleosides, and other complex natural products.

Furthermore, the nitrobenzyl scaffold is foundational to the field of photolabile protecting groups ("photocages").[12] While 4-nitrobenzyl itself is not the most common photolabile group, related structures (like the o-nitrobenzyl group) can be cleaved with UV light. This allows for the spatio-temporal release of a caged bioactive molecule, a technique with profound applications in cell biology and neurobiology to study dynamic processes.[12]

Safety and Handling

As with any laboratory chemical, proper handling of this compound is crucial. It is recommended to handle the compound in a well-ventilated area or a fume hood.[13]

-

Personal Protective Equipment (PPE): Wear standard PPE, including safety glasses, a lab coat, and chemical-resistant gloves.[13]

-

Storage: Store the container tightly closed in a cool, dry, and shaded area away from incompatible materials like strong oxidizing agents.[13]

-

Hazards: The compound is not classified as hazardous under the Globally Harmonized System (GHS), but direct contact with skin, eyes, and clothing should be avoided.[13] In case of contact, rinse the affected area with plenty of water.[13]

Conclusion

This compound is a compound whose significance transcends its simple structure. Its well-defined physical and spectral properties make it easy to identify and work with. While its direct applications are limited, its role as a precursor to the 4-nitrobenzyl protecting group is of immense value in organic synthesis. The stability of the Pnb group, combined with its unique and mild reductive cleavage mechanism, provides chemists with a powerful and orthogonal tool for the construction of complex and sensitive molecules. This strategic utility firmly establishes this compound and its derivatives as indispensable reagents in the toolkits of researchers in academia and the pharmaceutical industry.

References

- 1. This compound | CymitQuimica [cymitquimica.com]

- 2. chemscene.com [chemscene.com]

- 3. scbt.com [scbt.com]

- 4. chemsynthesis.com [chemsynthesis.com]

- 5. This compound | 619-90-9 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]

- 6. rsc.org [rsc.org]

- 7. ACETIC ACID 4-NITROBENZYL ESTER(619-90-9) 13C NMR [m.chemicalbook.com]

- 8. Organic Syntheses Procedure [orgsyn.org]

- 9. Organic Syntheses Procedure [orgsyn.org]

- 10. snyder-group.uchicago.edu [snyder-group.uchicago.edu]

- 11. chem.libretexts.org [chem.libretexts.org]

- 12. Photolabile protecting group - Wikipedia [en.wikipedia.org]

- 13. tcichemicals.com [tcichemicals.com]

An In-depth Technical Guide on the Purity and Analysis of 4-Nitrobenzyl Acetate

For Researchers, Scientists, and Drug Development Professionals

Introduction to 4-Nitrobenzyl Acetate: Properties and Significance

This compound, also known as acetic acid 4-nitrobenzyl ester, is a stable, crystalline solid appearing as a white to pale yellow powder.[1][2] It possesses a molecular formula of C₉H₉NO₄ and a molecular weight of 195.17 g/mol .[3][4][5] This compound serves as a vital building block in organic synthesis and is particularly noted for its use in proteomics research.[3] Its utility is underscored by the presence of the nitro group, which can be readily reduced to an amine, and the benzyl acetate moiety, which can be hydrolyzed to an alcohol, offering versatile handles for further chemical modifications. In drug development, related compounds like 4-nitrobenzyl carbamates are explored as triggers for bioreductive drugs.[6]

Table 1: Key Physicochemical Properties of this compound

| Property | Value | Reference(s) |

| CAS Number | 619-90-9 | [3][4] |

| Molecular Formula | C₉H₉NO₄ | [3][1][4] |

| Molecular Weight | 195.17 g/mol | [3][1][4] |

| Appearance | White to orange to green powder to crystal | [1] |

| Melting Point | 76.0 to 79.0 °C | |

| Purity (Typical) | >98.0% | [1][4] |

Synthesis and Potential Impurities: A Mechanistic Perspective

The synthesis of this compound is most commonly achieved through the esterification of 4-nitrobenzyl alcohol with acetic anhydride or acetyl chloride. Another well-established method involves the reaction of 4-nitrobenzyl chloride or bromide with a salt of acetic acid, such as sodium acetate or potassium acetate.[7] While these methods are generally efficient, they are not without the potential for impurity generation.

A critical understanding of the reaction mechanisms allows for the prediction and mitigation of common impurities.

Common Synthetic Routes and Associated Impurities:

-

From 4-Nitrobenzyl Alcohol: The esterification of 4-nitrobenzyl alcohol is an equilibrium-driven process. Incomplete reaction is a primary source of the starting material remaining as an impurity. Side reactions, such as the formation of di-4-nitrobenzyl ether under acidic conditions, can also occur, though typically to a lesser extent.

-

From 4-Nitrobenzyl Halide: The nucleophilic substitution of a halide by acetate is a robust method.[7] However, the primary impurity concern is the presence of unreacted 4-nitrobenzyl halide. Additionally, hydrolysis of the starting halide can lead to the formation of 4-nitrobenzyl alcohol.[8]

Potential Impurities to Consider:

-

4-Nitrobenzyl alcohol: A common process-related impurity resulting from incomplete esterification or hydrolysis of the starting halide.[8][9]

-

4-Nitrobenzyl chloride/bromide: Unreacted starting material from the nucleophilic substitution route.[7]

-

Acetic acid: A byproduct of the esterification reaction that can be carried through if not adequately removed during workup.

-

Positional Isomers (2- and 3-nitrobenzyl acetate): These can arise if the starting nitrotoluene material used to synthesize the precursor 4-nitrobenzyl alcohol or halide contains isomeric impurities.

-

Related Impurities: In some cases, impurities from commercially available starting materials, such as 3-amino-4-nitrobenzoic acid in 5-amino-2-nitrobenzoic acid, can lead to unexpected byproducts like 3-amino-4-nitrobenzyl acetate.[10]

The following diagram illustrates a typical synthetic workflow and the points at which key impurities may be introduced.

Caption: Synthetic workflow for this compound and potential impurity entry points.

Purification Strategies: Achieving High Purity

Achieving the high purity (>98%) required for many applications necessitates a robust purification strategy.[1][4]

-

Recrystallization: This is the most common and effective method for purifying this compound.[7] Methanol is a frequently used solvent for this purpose.[7] The process involves dissolving the crude product in a minimal amount of hot solvent and allowing it to cool slowly, leading to the formation of well-defined crystals of the pure compound, while impurities remain in the mother liquor. Multiple recrystallization steps may be necessary to achieve the desired purity level.

-

Column Chromatography: For the removal of closely related impurities, such as positional isomers or byproducts with similar solubility profiles, silica gel column chromatography can be employed. A solvent system of ethyl acetate and hexane is often effective for the separation.[10]

Comprehensive Analytical Methods for Purity Assessment

A multi-faceted analytical approach is essential for the comprehensive characterization and purity determination of this compound.

High-Performance Liquid Chromatography (HPLC)

HPLC is a cornerstone technique for assessing the purity of this compound and quantifying impurities.[11][12] A reverse-phase method is typically employed.

Experimental Protocol: HPLC Purity Assay

-

Column: C18, 4.6 mm x 250 mm, 5 µm particle size.

-

Mobile Phase: A gradient of acetonitrile and water is commonly used. For example, a starting condition of 60% water and 40% acetonitrile, ramping to 90% acetonitrile over 15 minutes. The mobile phase may be acidified with a small amount of phosphoric or formic acid for better peak shape.[9]

-

Flow Rate: 1.0 mL/min.

-

Detection: UV detection at 274 nm, where the nitroaromatic chromophore exhibits strong absorbance.

-

Sample Preparation: Prepare a stock solution of this compound in acetonitrile or methanol at a concentration of approximately 1 mg/mL. Further dilute to a working concentration of 0.1 mg/mL.

-

Injection Volume: 10 µL.

-

Analysis: The purity is determined by calculating the area percentage of the main peak relative to the total area of all peaks. Impurities can be identified by comparing their retention times to those of known standards.

The following diagram outlines the logical workflow for HPLC analysis.

Caption: Workflow for HPLC purity analysis of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is indispensable for structural confirmation and can also provide information on purity. Both ¹H and ¹³C NMR are valuable.

-

¹H NMR: The proton NMR spectrum of this compound is highly characteristic. The aromatic protons typically appear as two doublets in the downfield region (around 8.23 and 7.53 ppm in CDCl₃).[13] The benzylic protons (CH₂) present as a singlet at approximately 5.20 ppm, and the acetyl methyl protons (CH₃) appear as a singlet around 2.16 ppm.[13] The presence of signals corresponding to impurities like 4-nitrobenzyl alcohol (benzylic protons at ~4.8 ppm) can be readily detected.

-

¹³C NMR: The carbon NMR spectrum provides further structural confirmation. Key signals for this compound in CDCl₃ include the carbonyl carbon around 170.5 ppm, the aromatic carbons between 123 and 148 ppm, the benzylic carbon at approximately 64.9 ppm, and the methyl carbon around 20.7 ppm.[13]

Table 2: Representative ¹H and ¹³C NMR Data for this compound in CDCl₃

| Nucleus | Chemical Shift (ppm) | Multiplicity | Assignment |

| ¹H | 8.23 | d | 2H, Aromatic |

| 7.53 | d | 2H, Aromatic | |

| 5.20 | s | 2H, -CH₂- | |

| 2.16 | s | 3H, -CH₃ | |

| ¹³C | 170.51 | - | C=O |

| 148.16 | - | Aromatic C-NO₂ | |

| 147.53 | - | Aromatic C-CH₂ | |

| 128.26 | - | Aromatic CH | |

| 123.91 | - | Aromatic CH | |

| 64.9 | - | -CH₂- | |

| 20.73 | - | -CH₃ | |

| Data sourced from The Royal Society of Chemistry.[13] |

Mass Spectrometry (MS)

Mass spectrometry is a powerful tool for confirming the molecular weight of this compound and identifying impurities. Electrospray ionization (ESI) is a common technique used for this purpose.

-

Expected Ions: In positive ion mode, one would expect to observe the protonated molecule [M+H]⁺ at m/z 196.06 and adducts such as the sodium adduct [M+Na]⁺ at m/z 218.04.[14]

-

Impurity Identification: The high sensitivity of MS allows for the detection of low-level impurities. For instance, the presence of 4-nitrobenzyl alcohol would be indicated by a signal at m/z 154.04 for its protonated molecule [M+H]⁺.

Other Analytical Techniques

-